2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE
Overview
Description
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is a complex organic compound with the molecular formula C16H16N2O6S and a molecular weight of 364.37 g/mol . This compound is known for its unique chemical structure, which includes a phenoxyphenyl group, a methanesulfonamido group, and a phenylethyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves multiple steps. One common method includes the reaction of 4-phenoxyaniline with methanesulfonyl chloride to form the intermediate 4-phenoxyphenylmethanesulfonamide. This intermediate is then reacted with 2-phenylethylamine and acetic anhydride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes precise temperature control, solvent selection, and purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxyphenyl derivatives.
Scientific Research Applications
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies related to enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity. The phenoxyphenyl group enhances its hydrophobic interactions with the target proteins, leading to effective inhibition .
Comparison with Similar Compounds
Similar Compounds
- N-[5-Hydroxy-4-(2-formylamino)acetyl-2-phenoxyphenyl]methanesulfonamide
- 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-[(1S)-1-phenylethyl]propanamide
- 2-Methanesulfonamido-N-(2-oxo-1-phenylethyl)acetamide
Uniqueness
2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(2-phenylethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQAPDZOKLIUJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801156789 | |
Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312267-58-6 | |
Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312267-58-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Methylsulfonyl)(4-phenoxyphenyl)amino]-N-(2-phenylethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801156789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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